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Executive Summary

AVL-292, also known as Spebrutinib (CC-292), is a potent, highly selective, and orally
bioavailable small molecule inhibitor of Bruton's tyrosine kinase (Btk). Operating through a
covalent irreversible binding mechanism, AVL-292 targets a cysteine residue (Cys481) in the
active site of Btk, leading to sustained inhibition of its enzymatic activity. This targeted action
effectively blocks B-cell receptor (BCR) signaling, a critical pathway for B-cell proliferation,
survival, and activation. Preclinical and clinical studies have demonstrated that AVL-292
exhibits significant anti-proliferative and anti-inflammatory effects, positioning it as a promising
therapeutic agent for B-cell malignancies and autoimmune diseases. This document provides a
comprehensive overview of the pharmacological profile of AVL-292, including its mechanism of
action, in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and
detailed experimental methodologies.

Mechanism of Action

AVL-292 is a targeted covalent inhibitor designed to specifically inactivate Bruton's tyrosine
kinase.[1] Btk is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor
signaling pathway, which is essential for B-lymphocyte development, activation, and survival.[2]
Upon BCR engagement, Btk is activated and subsequently phosphorylates downstream
substrates, including phospholipase C gamma 2 (PLCy2), leading to a cascade of signaling
events that promote B-cell proliferation and survival.[3]
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AVL-292 forms a specific and irreversible covalent bond with the sulfhydryl group of the
cysteine 481 residue within the ATP-binding pocket of Btk.[4][5] This covalent modification
permanently inactivates the kinase, thereby blocking the downstream signaling cascade.[3] The
irreversible nature of this interaction allows for prolonged pharmacodynamic effects that outlast
the plasma exposure of the drug.[3][6]

Signaling Pathway

The following diagram illustrates the B-cell receptor signaling pathway and the point of
inhibition by AVL-292.
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B-Cell Receptor Signaling Pathway and AVL-292 Inhibition.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for AVL-292, demonstrating its
potency, selectivity, and pharmacokinetic/pharmacodynamic properties.

Table 1: In Vitro Potency and Selectivity
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Target Assay Type IC50 /| EC50 Reference
Biochemical

Btk _ <0.5nM [3][7]
(Enzymatic)
Biochemical

Btk _ 0.5nM [4]18]
(Enzymatic)
Biochemical

Btk _ 5.9 nM [9]
(Enzymatic)
Cellular (Ramos cells,

Btk o 8 nM [8][9]
Btk activity)
Cellular (Ramos cells,

Btk 6 nM [8]
Btk occupancy)

) ) Cellular (Human naive

B-Cell Proliferation 3nM [9]
B-cells)

Yes Kinase Panel 723 nM [5]

c-Src Kinase Panel 1.729 uM [5]

Brk Kinase Panel 2.43 uM [5]

Lyn Kinase Panel 4.4 uyM [5]

Fyn Kinase Panel 7.15 uM [5]
Tec Family Kinase

BMX 0.7 nM [9]
Panel
Tec Family Kinase

Itk 36 nM [9]
Panel
Tec Family Kinase

Tec 6.2 nM [9]
Panel
Tec Family Kinase

TXK 8.9 nM [9]
Panel
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Table 2: Pharmacokinetic and Pharmacodynamic

: " < ubi

Btk
Tmax (median,
Dose Cmax (ng/mL) in) Occupancy Reference
min
(>%)
1.0 mg/kg 365 40 80 [3][6]
84 (50f6
2.0 mg/kg 542 20 - 60 [3][6]

subjects >98)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Btk Kinase Inhibition Assay (Omnia® Continuous Read
Assay)

This assay quantifies the enzymatic activity of Btk and the inhibitory effect of AVL-292.[7]
Materials:

e Recombinant human Btk enzyme

Omnia® Kinase Reaction Buffer (KRB)

« ATP

Y5-Sox peptide substrate

AVL-292 (or test compound)

384-well microtiter plate

Fluorescence plate reader

Procedure:

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.researchgate.net/figure/Structure-of-Brutons-tyrosine-kinase-BTK-and-associated-cross-linking-signaling_fig1_345665156
https://www.apexbt.com/avl-292.html
https://www.researchgate.net/figure/Structure-of-Brutons-tyrosine-kinase-BTK-and-associated-cross-linking-signaling_fig1_345665156
https://www.apexbt.com/avl-292.html
https://www.researchgate.net/figure/Brutons-tyrosine-kinase-BTK-structure-diagram-BTK-is-composed-of-659-amino-acids-and_fig1_353893234
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Prepare a substrate mix containing ATP and the Y5-Sox substrate in 1X Omnia Kinase
Reaction Buffer.

» Dispense the Btk enzyme into the wells of the 384-well plate.

o Add serially diluted AVL-292 or vehicle control to the wells containing the enzyme and pre-
incubate for 30 minutes at 25°C.

« Initiate the kinase reaction by adding the ATP/Y5-Sox substrate mix to each well.

o Immediately begin monitoring the fluorescence signal (Aex = 360 nm, Aem = 485 nm)
kinetically for 60 minutes.

o Determine the initial reaction velocity from the linear portion of the fluorescence versus time
plot.

» Plot the initial velocity against the inhibitor concentration and fit the data to a variable slope
model to determine the IC50 value.

Btk Occupancy Assay (Covalent Probe ELISA)

This assay measures the percentage of Btk that is covalently bound by AVL-292 in a cell or
tissue lysate.[3][5]

Materials:

o Cells or tissue expressing Btk

e Lysis buffer

 Biotinylated covalent probe for Btk

o Streptavidin-coated ELISA plate

e Anti-Btk antibody

o HRP-conjugated secondary antibody

e TMB substrate
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Stop solution

Plate reader

Procedure:

Treat cells or tissues with AVL-292 or vehicle control.
Lyse the cells or tissues to release the proteins.

Incubate the lysates with a biotinylated covalent probe that binds to the same Cys481
residue as AVL-292. Free, uninhibited Btk will be captured by the probe.

Transfer the lysates to a streptavidin-coated ELISA plate to capture the biotinylated probe-
Btk complex.

Wash the plate to remove unbound proteins.

Add a primary antibody specific for Btk.

Add an HRP-conjugated secondary antibody.

Add TMB substrate and incubate until color develops.

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

Normalize the signal from the AVL-292-treated samples to the vehicle-treated control to
determine the percentage of Btk occupancy.

B-Cell Proliferation Assay (*H-Thymidine Incorporation)

This assay assesses the anti-proliferative effect of AVL-292 on B-cells.[9]

Materials:

Purified naive human B-cells

RPMI medium
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e Anti-human IgM antibody

e AVL-292 (or test compound)

e 3H-Thymidine

o 96-well plate

e Cell harvester

e Scintillation counter

Procedure:

Seed purified naive human B-cells in a 96-well plate in RPMI medium.

o Stimulate the B-cells with anti-human IgM to induce proliferation.

o Concurrently, treat the cells with serial dilutions of AVL-292 or vehicle control.
 Incubate the plate for 56 hours at 37°C in a 5% COz incubator.

e Add 3H-Thymidine to each well and incubate for an additional 16-18 hours.

e Harvest the cells onto a filter mat using a cell harvester.

e Measure the incorporation of 3H-Thymidine using a scintillation counter.

o Calculate the percentage of inhibition of proliferation for each concentration of AVL-292 and
determine the EC50 value.

Experimental Workflows and Logical Relationships
Btk Occupancy Assay Workflow
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Workflow for Determining Btk Occupancy by AVL-292.
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In Vitro Anti-Proliferation Assay Workflow
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Workflow for Assessing the Anti-Proliferative Effects of AVL-292.

Conclusion

AVL-292 is a well-characterized covalent inhibitor of Bruton's tyrosine kinase with a compelling
pharmacological profile. Its high potency, selectivity, and durable target engagement, coupled
with oral bioavailability, underscore its potential as a therapeutic agent for B-cell-mediated
diseases. The data presented in this document provide a comprehensive resource for
researchers and drug development professionals interested in the further investigation and
clinical application of AVL-292 and other covalent Btk inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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